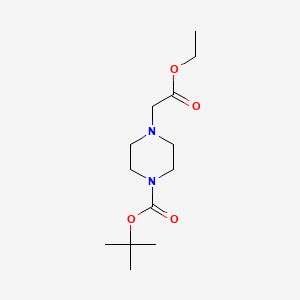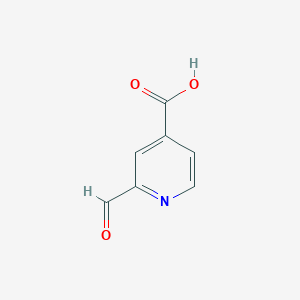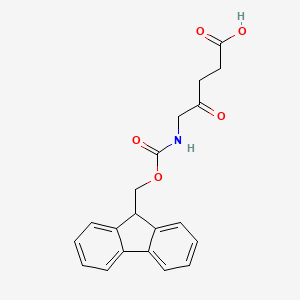
Bis(2-Isopropoxyethyl)amin
Übersicht
Beschreibung
Bis(2-isopropoxyethyl)amine is a useful research compound. Its molecular formula is C10H23NO2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(2-isopropoxyethyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2-isopropoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-isopropoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
“Bis(2-Isopropoxyethyl)amin” wird in der Proteomikforschung eingesetzt . Proteomik ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte bei der Analyse der Proteinstruktur, -interaktionen und -funktionen verwendet werden.
Organische Synthese
Amine, wie beispielsweise “this compound”, sind wertvolle Bausteine in der organischen Synthese . Ihre vielfältige Reaktivität ermöglicht die Konstruktion komplexer Moleküle, darunter Pharmazeutika, Agrochemikalien und Naturstoffe, durch verschiedene Funktionalisierungsreaktionen und -transformationen .
Medizinische Chemie
Amine finden breite Anwendung in der medizinischen Chemie, wo sie als wesentliche Bestandteile von Medikamenten und bioaktiven Molekülen dienen . Die Entwicklung neuartiger aminbasierter Therapeutika, darunter Rezeptorliganden, Enzyminhibitoren und Antikrebsmittel, ist weiterhin ein prominentes Forschungsgebiet .
Materialwissenschaften
Amine spielen eine entscheidende Rolle in den Materialwissenschaften und tragen zur Gestaltung und Herstellung von Polymeren, Katalysatoren, Sensoren und Funktionsmaterialien bei . Ihre einzigartigen elektronischen, optischen und mechanischen Eigenschaften machen sie für Anwendungen in der organischen Elektronik, Photovoltaik und Biomaterialien, unter anderem, geeignet .
Nachhaltige Technologien
Aktuelle Fortschritte in der Aminchemie haben zu innovativen Anwendungen in nachhaltigen Technologien geführt, darunter katalytische Transformationen, erneuerbare Energien und Umweltbehebung . Amine werden zunehmend für ihr Potenzial in der CO2-Abscheidung, Energiespeicherung und Synthese von grünen Chemikalien erkannt .
Grüne chemische Synthese
“this compound” könnte möglicherweise bei der Synthese von grünen Chemikalien eingesetzt werden . Grüne Chemie, auch bekannt als nachhaltige Chemie, ist ein Bereich der Chemie und chemischen Verfahrenstechnik, der sich auf die Entwicklung von Produkten und Prozessen konzentriert, die den Einsatz und die Entstehung gefährlicher Stoffe minimieren .
Wirkmechanismus
While the specific mechanism of action for Bis(2-isopropoxyethyl)amine is not provided, monoamine oxidase (MAO) inhibitors, which include certain amines, have been found to have anti-inflammatory effects . They decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium, and inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-propan-2-yloxy-N-(2-propan-2-yloxyethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-9(2)12-7-5-11-6-8-13-10(3)4/h9-11H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPQYWFGSICCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCCOC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-05-6 | |
| Record name | Bis(2-isopropoxyethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)







![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)

